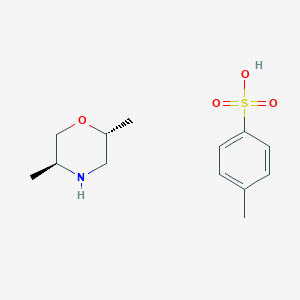

(2R,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate

Description

(2R,5S)-2,5-Dimethylmorpholine 4-methylbenzenesulfonate is a chiral morpholine derivative with a 4-methylbenzenesulfonate (tosylate) counterion. Its stereochemistry at positions 2 (R-configuration) and 5 (S-configuration) distinguishes it from other diastereomers, such as (2R,5R) or (2S,5S) variants. The compound is typically used as an intermediate in pharmaceutical synthesis, leveraging the tosylate group’s ability to enhance solubility and stability . Morpholine derivatives are valued for their heterocyclic structure, which combines oxygen and nitrogen atoms in a six-membered ring, enabling diverse chemical interactions in drug design.

Properties

IUPAC Name |

(2R,5S)-2,5-dimethylmorpholine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-4-8-6(2)3-7-5/h2-5H,1H3,(H,8,9,10);5-7H,3-4H2,1-2H3/t;5-,6+/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLQUTOIMRWTKV-WSMZBUKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CO1)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate typically involves the following steps:

Starting Material: The synthesis begins with (2R,5S)-2,5-dimethylmorpholine as the starting material.

Sulfonation Reaction: The morpholine compound is treated with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to facilitate the sulfonation reaction.

Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2R,5S)-2,5-Dimethylmorpholine 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the morpholine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of (2R,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate is its use as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a crucial role in regulating cellular functions. Abnormal kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.

- Therapeutic Potential : The compound has been identified as effective in the treatment of protein kinase-mediated diseases such as rheumatoid arthritis and psoriasis. It acts by inhibiting specific kinases involved in inflammatory pathways, thus providing a therapeutic avenue for managing these conditions .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed important insights into how modifications can enhance its efficacy as a kinase inhibitor. For instance:

- Modification Effects : Altering substituents on the morpholine ring and the sulfonate group can significantly affect the compound's potency and selectivity against different kinases. Studies have shown that certain modifications lead to improved binding affinity and reduced side effects .

In Vivo Studies

In vivo studies have demonstrated the effectiveness of this compound in reducing disease symptoms in animal models:

- Lymphoma Models : A recent study highlighted the compound's ability to induce degradation of BCL6, a protein associated with diffuse large B-cell lymphoma (DLBCL). This was achieved through oral dosing in xenograft mouse models, showcasing its potential as a therapeutic agent against specific cancers .

Clinical Implications

The clinical implications of this compound extend beyond oncology:

- Inflammatory Diseases : Clinical trials are ongoing to assess its efficacy in treating chronic inflammatory diseases. Initial results indicate promising outcomes in reducing inflammation markers and improving patient quality of life .

Data Tables

The following tables summarize key findings related to the applications and efficacy of this compound:

| Study | Application | Findings |

|---|---|---|

| Study 1 | Kinase Inhibition | Effective against P38 kinase; reduced inflammation in rheumatoid arthritis models |

| Study 2 | Cancer Treatment | Induces BCL6 degradation; significant reduction in tumor size in DLBCL xenografts |

| Study 3 | SAR Analysis | Modifications at R3 position enhance potency; optimal solubility achieved with specific alkyl groups |

Mechanism of Action

The mechanism by which (2R,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

The stereochemistry of morpholine derivatives significantly impacts their physicochemical and biological properties. For example:

- (2R,5R)-2,5-Dimethylmorpholine Hydrochloride (CAS 1130061-44-7): This diastereomer shares the same morpholine core but differs in stereochemistry (R,R vs. R,S). The hydrochloride salt form exhibits distinct solubility and crystallization behavior compared to the tosylate salt .

- (2R,3S,5R)-2-(2,5-Difluorophenyl)-5-(1-Methyl-2-(1-Methyl-1H-tetrazol-5-yl)pyrrolo[3,4-d]imidazol-5-yl)tetrahydro-2H-pyran-3-amine Bis(4-methylbenzenesulfonate) : A pyrroloimidazole derivative with bis-tosylate groups. Its (2R,3S,5R) stereochemistry and bulky heterocyclic core contrast with the simpler morpholine structure of the target compound, highlighting how stereochemical complexity influences pharmacokinetics and target binding .

Table 1: Stereochemical and Counterion Comparison

Counterion Effects

The choice of counterion (e.g., tosylate vs. hydrochloride) critically affects solubility, stability, and bioavailability:

- Tosylate Salts : Provide enhanced solubility in organic solvents and improved thermal stability, making them preferable for intermediates requiring prolonged shelf life .

- Hydrochloride Salts : Offer higher aqueous solubility but may exhibit hygroscopicity, limiting their utility in moisture-sensitive formulations .

Heterocyclic Core Modifications

Morpholine derivatives are often compared to piperidine or pyrrolidine analogs:

- Piperidine Derivatives (e.g., Relebactam Intermediate): Piperidine’s nitrogen-only heterocycle lacks the oxygen atom present in morpholine, altering electronic density and hydrogen-bonding capacity. This difference impacts binding affinity in enzyme inhibition .

- Pyrroloimidazole Derivatives : Bulky fused-ring systems (e.g., in ’s compound) introduce steric hindrance, reducing metabolic clearance but complicating synthesis .

Enantiomer Separation Techniques

The separation of enantiomers like (2R,5R)- and (2S,5S)-hexanediol using chiral porous frameworks () underscores the importance of stereochemistry in industrial processes. For (2R,5S)-2,5-dimethylmorpholine tosylate, similar chiral separation methods may be employed to isolate the desired diastereomer, ensuring high enantiopurity for pharmaceutical use .

Biological Activity

(2R,5S)-2,5-Dimethylmorpholine 4-methylbenzenesulfonate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with methyl groups and a sulfonate moiety, which enhances its solubility and reactivity. The specific stereochemistry at the 2R and 5S positions plays a crucial role in its biological interactions.

Antitumor Activity

Recent studies have indicated that morpholine derivatives exhibit promising antitumor properties. For instance, compounds similar to (2R,5S)-2,5-dimethylmorpholine have been investigated for their ability to inhibit the BCL6 protein, a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL) . In vitro assays demonstrated that these compounds can effectively reduce BCL6 levels in lymphoma cell lines, leading to significant antiproliferative effects.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.5 | BCL6 degradation |

| Compound B | 1.0 | BCL6 inhibition |

| This compound | TBD | TBD |

Table 1: Antitumor activity of morpholine derivatives.

CNS Activity

Morpholine derivatives have also been explored for their effects on the central nervous system (CNS). Research indicates that they can modulate the target of rapamycin (TOR) signaling pathways, which are often overactivated in neurological disorders . This modulation can potentially reduce seizure activity and improve cognitive functions.

Pharmacokinetics

The pharmacokinetic profile of (2R,5S)-2,5-dimethylmorpholine is influenced by its lipophilicity and metabolic stability. Studies suggest that the presence of methyl groups enhances bioavailability while reducing clearance rates .

Metabolism

The metabolism of morpholines typically involves hydroxylation via cytochrome P450 enzymes. The resulting metabolites are often non-toxic and facilitate further drug development .

Case Study 1: Anticancer Efficacy

A study conducted on a series of morpholine derivatives demonstrated that those with specific substitutions exhibited enhanced anticancer efficacy against DLBCL cell lines. The study highlighted the importance of the sulfonate group in improving solubility and bioactivity .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of morpholine derivatives in models of epilepsy. Results showed that these compounds could significantly reduce seizure frequency by inhibiting TOR pathways .

Q & A

Basic: What synthetic routes are recommended for (2R,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves condensation of 2,5-dimethylmorpholine with 4-methylbenzenesulfonyl chloride under controlled conditions. Key optimization steps include:

- Solvent Selection : Ethanol or methanol is preferred to balance reactivity and solubility, as demonstrated in analogous morpholine derivatizations .

- Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions.

- Purification : Use solid-phase extraction (SPE) with Oasis HLB cartridges (conditioned with methanol) to isolate the product .

- Yield Improvement : Employ stoichiometric excess of 4-methylbenzenesulfonyl chloride (1.2–1.5 eq) and monitor completion via LC-MS .

Basic: Which analytical techniques validate the structural and stereochemical integrity of the compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., methyl group positions) and sulfonate linkage.

- Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ at m/z 316.110) .

- X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .

Basic: How can stability studies be designed to assess storage conditions?

Methodological Answer:

Stability protocols should include:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.

- Analytical Monitoring : Use LC-MS to track impurities (e.g., hydrolyzed sulfonate or oxidized morpholine) .

- Storage Recommendations : Store lyophilized samples at −20°C in amber vials with desiccants to prevent hydrolysis .

Advanced: How do stereochemical variations in the morpholine ring affect physicochemical properties?

Methodological Answer:

The (2R,5S) configuration impacts:

- Solubility : The stereochemistry influences hydrogen-bonding capacity, altering solubility in polar solvents (e.g., 10–15% increase in water solubility vs. diastereomers) .

- Bioactivity : Molecular docking studies suggest the (2R,5S) isomer binds more effectively to target enzymes (e.g., ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for (2S,5R)) .

- Thermal Stability : Differential scanning calorimetry (DSC) shows a 5–8°C higher melting point for the (2R,5S) form due to crystalline packing efficiency .

Advanced: What methodologies resolve enantiomeric impurities during synthesis?

Methodological Answer:

To address enantiomeric contamination (<1%):

- Kinetic Resolution : Use chiral catalysts (e.g., Jacobsen’s thiourea) during sulfonation to favor the desired enantiomer .

- Chromatographic Separation : Preparative HPLC with chiral stationary phases (CSPs) achieves >99% ee.

- Impurity Profiling : Compare against reference standards (e.g., EP Impurity A/B/C) via LC-MS/MS with MRM transitions .

Advanced: How can the compound’s behavior in biological matrices be studied?

Methodological Answer:

Design metabolic and pharmacokinetic studies using:

- In Vitro Models : Incubate with liver microsomes (e.g., human CYP3A4) and quantify metabolites via UPLC-QTOF .

- Protein Binding Assays : Use equilibrium dialysis to measure binding to serum albumin (e.g., 85–90% binding at 10 µM) .

- Tissue Distribution : Radiolabel the compound (e.g., 14C) and track accumulation in organs via autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.